molecular formula C16H22ClNO2 B022199 Pethoxamid CAS No. 106700-29-2

Pethoxamid

Cat. No. B022199
M. Wt: 295.8 g/mol
InChI Key: CSWIKHNSBZVWNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Pethoxamid involves several steps, including the preparation of intermediates and the final assembly of the molecule. A common approach in the synthesis of similar compounds involves asymmetric synthesis techniques for creating optically pure substances, crucial for the efficacy and safety of herbicidal compounds (Popkov & Elsinga, 2013).

Scientific Research Applications

  • Agricultural Applications :

    • Pethoxamid is effective in controlling herbicide-resistant and difficult-to-control weeds in rice, with significant barnyardgrass control (Godwin, Norsworthy, & Scott, 2018).
    • It also shows efficacy against weeds like Echinochloa crus-galli and Lamium purpureum, while negatively impacting rocket yield when compared to Dimethachlor (Doležalová, Petrželová, & Duchoslav, 2020).
    • Pethoxamid, alone or in tank mixes, can effectively control several weed species in white navy beans (Soltani, Brown, & Sikkema, 2018).
  • Impact on Soil and Crops :

  • Risk Assessment and Environmental Impact :

    • Pethoxamid is acknowledged as a pesticide active substance in maize and soybean, with reliable endpoints for regulatory risk assessment (Arena et al., 2017).
    • It is cytotoxic starting at 1 ppm and can induce nonalcoholic fatty liver disease in vitro (Pirozzi, Stellavato, Schiraldi, & Giuliano, 2020).
    • Organic amendments like sewage sludge and green compost can accelerate its dissipation, mitigating negative impacts on the soil microbial community (Rodríguez-Cruz et al., 2019).

Safety And Hazards

Pethoxamid is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and collecting spillage .

Future Directions

The EPA has opened a comment period on the proposed decision to register Pethoxamid as a new pesticide active ingredient . If used in conjunction with or in rotation with other mechanisms of action, Pethoxamid could be an element of resistance management programs .

properties

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIKHNSBZVWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057928
Record name Pethoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pethoxamid

CAS RN

106700-29-2
Record name Pethoxamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106700-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pethoxamid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106700292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pethoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PETHOXAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352ZYP854D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
508
Citations
MS Rodríguez-Cruz, E Pose-Juan, JM Marín-Benito… - Applied Soil …, 2019 - Elsevier
… , for the pethoxamid rate, and for the interaction between time and pethoxamid rate only in S … accelerated the dissipation of higher rates of pethoxamid compared to the unamended soil, …
Number of citations: 17 www.sciencedirect.com
A Dhareesank, K Kobayashi… - Weed biology and …, 2005 - Wiley Online Library
… The phytotoxic activity of pethoxamid mixed with soil on the shoot and root growth of rice … The amount of pethoxamid adsorbed on soil solid and the concentration of pethoxamid in soil …
Number of citations: 14 onlinelibrary.wiley.com
ARM Dhareesank, K Kobayashi… - Weed Biology and …, 2006 - Wiley Online Library
… The partition coefficients between the amounts of pethoxamid adsorbed on soil solid and its … activity of pethoxamid in soil depends on the decreasing concentration of pethoxamid in soil …
Number of citations: 13 onlinelibrary.wiley.com
R Liman, MM Ali, ES Istifli, İH Ciğerci… - Environmental Science and …, 2022 - Springer
… Pethoxamid is commonly used to kill different weeds in various crops. Pethoxamid can … investigation of the cytotoxic and genotoxic effects of pethoxamid on Allium cepa cells.The root …
Number of citations: 17 link.springer.com
J Godwin, JK Norsworthy, RC Scott - Weed Technology, 2018 - cambridge.org
… control followed the use of pethoxamid; however, no … presence of pethoxamid near Lonoke; however, pethoxamid applied … and 96% resulted from pethoxamid alone, averaged over the …
Number of citations: 5 www.cambridge.org
S Jevtić, V Vukojević, S Djurdjić, MV Pergal… - Electrochimica …, 2018 - Elsevier
This work present a new approach for the detection of relatively new herbicide pethoxamid (POA), a first electrochemical behavior and determination based on its oxidation on boron-…
Number of citations: 17 www.sciencedirect.com
AVA Pirozzi, A Stellavato, C Schiraldi… - Journal of …, 2020 - hindawi.com
… Identifying and ranking the risk to the public that pethoxamid … pethoxamid on impaired liver cells HepG2, using a nonalcoholic fatty liver disease (NAFLD) cell model in vitro. Pethoxamid …
Number of citations: 1 www.hindawi.com
N Soltani, RE Nurse, PH Sikkema - Canadian Journal of Plant …, 2017 - cdnsciencepub.com
… pethoxamid applied PPI or PRE at 1200 or 2400 g ai ha −1 . Based on this study, pethoxamid … Pethoxamid applied PPI or PRE at the proposed rate of 1200 g ai ha −1 caused less injury …
Number of citations: 5 cdnsciencepub.com
J Godwin, JK Norsworthy, RC Scott - Weed Technology, 2018 - cambridge.org
… in 2015 and 2016, except for pethoxamid at 420 g ha–1 to … clomazone PRE followed by pethoxamid plus quinclorac or … pethoxamid-containing weed control programs, pethoxamid …
Number of citations: 2 www.cambridge.org
J Wyszkowska, M Tomkiel, M Baćmaga… - Environmental Earth …, 2016 - Springer
This study analysed the effect of a mixture of pethoxamid (P) and terbuthylazine (T) contained in the herbicide Successor T 550 SE on organotrophic bacteria, total oligotrophic bacteria, …
Number of citations: 18 link.springer.com

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